molecular formula C20H23ClN2O B13084678 1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B13084678
M. Wt: 342.9 g/mol
InChI Key: LKUWNFGPWXWKFJ-UHFFFAOYSA-N
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Description

1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a benzyl group, a chlorine atom, and the spiro configuration makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This method allows for the formation of the spiro compound through a cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,4-benzoxazepine: A simpler analog without the spiro configuration.

    Benzylpiperidine: Lacks the oxazepine ring but retains the benzyl and piperidine moieties.

    Spirooxindoles: Another class of spiro compounds with different ring structures.

Uniqueness

1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is unique due to its specific combination of functional groups and spiro configuration. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

1'-benzyl-7-chlorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C20H23ClN2O/c21-17-6-7-19-18(14-17)22-11-8-20(24-19)9-12-23(13-10-20)15-16-4-2-1-3-5-16/h1-7,14,22H,8-13,15H2

InChI Key

LKUWNFGPWXWKFJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C2)Cl)OC13CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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